

Application Notes and Protocols for Assessing KRAS G12C Target Engagement In Vivo

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Compound of Interest

Compound Name: KRAS G12C inhibitor 31

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Audience: Researchers, scientists, and drug development professionals.

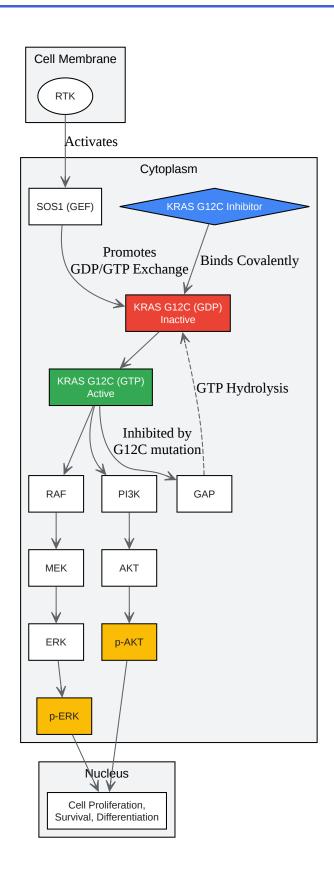
Introduction

The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy for a previously "undruggable" target.[1][2][3] Assessing the extent to which these drugs engage their target in a living organism (in vivo) is critical for understanding their pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and predicting therapeutic efficacy.[1][4][5][6] This document provides detailed application notes and protocols for several key methods used to assess KRAS G12C target engagement in vivo.

Signaling Pathway Overview

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, most notably those in the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation.[7][8][9] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to be constitutively active.[7] Covalent KRAS G12C inhibitors bind to the mutant cysteine residue, locking the protein in an inactive, GDP-bound state and thereby inhibiting downstream signaling.[1][3][4][5][6]





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Caption: Simplified KRAS G12C signaling pathway.



Direct Assessment of Target Occupancy by Mass Spectrometry

Mass spectrometry (MS)-based methods provide a direct and quantitative measurement of the covalent modification of KRAS G12C by an inhibitor. These approaches can distinguish between the inhibitor-bound (adducted) and unbound (free) forms of the protein in tumor tissue.

Application Note

This method is considered the gold standard for quantifying target engagement of covalent inhibitors. It allows for the calculation of target occupancy, which is the percentage of the target protein that is bound by the drug. This is a critical parameter in establishing a PK/PD relationship and guiding dose selection in preclinical and clinical studies.[1][4][5][6][10] Recent advancements have enabled the use of this technique on small tumor biopsies, including formalin-fixed, paraffin-embedded (FFPE) tissues.[11][12]

Experimental Workflow: Immunoaffinity LC-MS/MS



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Caption: Immunoaffinity LC-MS/MS workflow.

Protocol: Immunoaffinity 2D-LC-MS/MS for KRAS G12C Target Occupancy

This protocol is adapted from published methods for quantifying free and drug-bound KRAS G12C in tumor biopsies.[1][4][5][6]

- 1. Sample Preparation:
- Excise tumors from xenograft or genetically engineered mouse models at various time points after inhibitor administration.
- Snap-freeze tumors in liquid nitrogen or fix in formalin and embed in paraffin.



- Homogenize frozen tissue or deparaffinize and rehydrate FFPE sections.
- Lyse the tissue in a suitable buffer containing protease and phosphatase inhibitors.
- Determine the total protein concentration using a standard assay (e.g., BCA).
- 2. Immunoaffinity Enrichment:
- Incubate the protein lysate with an anti-RAS antibody (e.g., pan-RAS) conjugated to magnetic beads to capture both free and adducted KRAS G12C.
- Wash the beads several times to remove non-specifically bound proteins.
- 3. On-Bead Digestion:
- Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
- Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.
- Digest the proteins with trypsin overnight at 37°C.
- 4. LC-MS/MS Analysis:
- Analyze the resulting peptides using a two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) system.
- The first dimension of chromatography provides peptide separation, and the second dimension separates the target peptides for mass spectrometric analysis.
- Use a targeted MS method, such as parallel reaction monitoring (PRM), to specifically detect and quantify the signature peptides for both unbound KRAS G12C and the inhibitoradducted form.[11]
- 5. Data Analysis:
- Integrate the peak areas for the unbound and adducted peptides.



 Calculate the percent target occupancy using the following formula: % Occupancy = (Area of Adducted Peptide) / (Area of Adducted Peptide + Area of Unbound Peptide) * 100

Quantitative Data Summary

Inhibitor	Model	Dose (mg/kg)	Time Point	Target Occupancy (%)	Reference
Compound A	MiaPaCa2 Xenograft	5	3h	~91	[13]
Compound A	MiaPaCa2 Xenograft	30	3h	~98	[13]
GDC-6036	MIA PaCa-2 Xenograft	Dose- dependent	-	Dose- dependent increase	[10]
AZD4625	MIA PaCa-2 Xenograft	100	6h	89.6	[11][12]
AZD4625	MIA PaCa-2 Xenograft	100	24h	58.4	[11][12]
AZD4625	NCI-H2122 Xenograft	100	6h	60.0	[11][12]
AZD4625	NCI-H2122 Xenograft	100	24h	34.0	[11][12]

Indirect Assessment via Downstream Pathway Modulation (p-ERK)

Inhibition of KRAS G12C should lead to a reduction in the phosphorylation of downstream signaling proteins, such as ERK. Measuring the levels of phosphorylated ERK (p-ERK) serves as a valuable pharmacodynamic (PD) biomarker to indirectly assess target engagement and pathway inhibition.[7][9][13][14]

Application Note



Western blotting or immunohistochemistry (IHC) for p-ERK is a widely used, semi-quantitative method to assess the biological consequence of KRAS G12C inhibition in tumor tissues.[13] [14] A decrease in p-ERK levels following inhibitor treatment provides evidence of target engagement and functional pathway modulation. This method is particularly useful for correlating target occupancy data with a downstream biological effect.

Protocol: Western Blotting for p-ERK in Tumor Lysates

This protocol outlines the general steps for assessing p-ERK levels in tumor lysates.[15][16]

- 1. Sample Preparation:
- Collect tumor tissues at specified time points after treatment and snap-freeze.
- Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate.
- 2. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- 3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.



- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- 4. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein like GAPDH.[15][16]
- Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK or loading control signal.

Ouantitative Data Summary

Inhibitor	Model	Dose (mg/kg)	Time Point	p-ERK Inhibition	Reference
Compound A	MiaPaCa2 Xenograft	Dose- dependent	Various	Dose- dependent decrease	[13][14]
AMG 510	NCI-H358 Xenograft	Dose- dependent	2h	Dose- dependent decrease, correlates with target occupancy	[9]
BI 1823911	MIA PaCa-2 Xenograft	60	-	Strong and sustained inactivation	[7]



Non-Invasive Assessment by Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can be used to assess target engagement and the metabolic response to KRAS G12C inhibition in living animals over time.

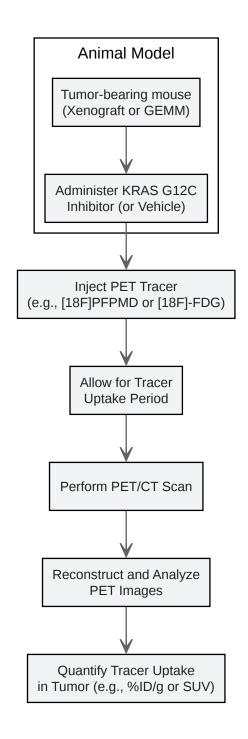
Application Note

PET imaging offers the significant advantage of being non-invasive, allowing for longitudinal studies in the same animal.[14][17] This reduces inter-animal variability and provides a more dynamic picture of drug activity. Two main types of PET tracers are relevant for KRAS G12C:

- Direct Target Engagement Tracers: These are radiolabeled versions of KRAS G12C inhibitors (e.g., [18F]PFPMD based on sotorasib) that directly bind to the target, allowing for visualization and quantification of target expression and occupancy.[18][19][20]
- Pharmacodynamic Tracers: These tracers measure a downstream biological effect of target inhibition. For example, [18F]-FDG measures glucose uptake, which is often reduced upon inhibition of the MAPK pathway.[13][14] Another example is [89Zr]Zr-Tf, which can measure changes in the transferrin receptor, a downstream target of the KRAS-MYC axis.[21]

Experimental Workflow: PET Imaging





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Caption: General workflow for in vivo PET imaging.

Protocol: [18F]PFPMD PET Imaging for Direct Target Assessment

This protocol is based on a first-in-human study of a KRAS G12C-targeted PET tracer.[19]



1. Animal Model and Treatment:

- Use mice bearing KRAS G12C-positive (e.g., H358) and KRAS G12C-negative (e.g., A549) tumor xenografts.
- For blocking studies, pre-treat a cohort of mice with a non-radiolabeled KRAS G12C inhibitor (e.g., sotorasib) before tracer injection.
- 2. Radiotracer Administration:
- · Anesthetize the mice.
- Inject [18F]PFPMD intravenously via the tail vein.
- 3. PET/CT Imaging:
- At a predetermined time post-injection (e.g., 1-2 hours), acquire whole-body PET and CT scans. The CT scan is used for anatomical co-registration and attenuation correction of the PET data.
- 4. Image Analysis:
- Reconstruct the PET images.
- Draw regions of interest (ROIs) over the tumors and other organs on the co-registered PET/CT images.
- Calculate the tracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
- 5. Interpretation:
- Compare the tracer uptake in KRAS G12C-positive versus negative tumors to demonstrate specificity.
- In blocking studies, a significant reduction in tracer uptake in the pre-treated group compared to the control group indicates specific binding to KRAS G12C.



Ouantitative Data Summary

Tracer	Model	Comparison	Tumor Uptake (SUVmax or %ID/g)	Reference
[18F]PFPMD	NSCLC & CRC Patients	KRAS G12C vs. non-G12C	$3.73 \pm 0.58 \text{ vs.}$ 2.39 ± 0.22 (SUVmax)	[19]
[18F]PFPMD	H358 vs. A549 Xenografts	H358 vs. A549	3.93 ± 0.24 vs. 2.47 ± 0.26 (%ID/g)	[19]
[18F]PFPMD	H358 Xenograft	H358 + sotorasib block	2.89 ± 0.29 (%ID/g)	[19]
[89Zr]Zr-Tf	Capan-2 & Suit-2 Xenografts	Vehicle vs. JQ1 (MYC inhibitor)	Statistically significant decrease	[21]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization of a target protein.[22] When a drug binds to its target protein, the protein's melting point typically increases. This change can be detected by heating cell lysates or tissues to various temperatures and then quantifying the amount of soluble protein remaining.

Application Note

CETSA provides direct evidence of target engagement in a cellular or tissue context.[22][23] [24] While it is more commonly used in vitro or ex vivo, it can be adapted for in vivo studies by treating animals with the compound, excising the target tissue, and then performing the thermal shift assay on the tissue lysate.[25] It is a valuable tool for confirming that a compound reaches and binds to its target in a complex biological environment.

Protocol: Ex Vivo CETSA on Tumor Tissue

1. Animal Treatment and Sample Collection:



- Treat tumor-bearing mice with the KRAS G12C inhibitor or vehicle.
- At the desired time point, euthanize the animals and excise the tumors.
- 2. Tissue Lysis:
- Homogenize the tumor tissue in a suitable buffer, typically without detergents, and supplemented with protease and phosphatase inhibitors.
- Perform several freeze-thaw cycles to ensure complete cell lysis.
- Centrifuge the lysate at high speed to pellet insoluble components and collect the supernatant.
- 3. Heat Challenge:
- Aliquot the tumor lysate into PCR tubes.
- Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
- Cool the samples to room temperature.
- 4. Separation of Soluble and Aggregated Protein:
- Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
- Carefully collect the supernatant, which contains the soluble protein fraction.
- 5. Protein Quantification:
- Analyze the amount of soluble KRAS G12C remaining in the supernatant at each temperature using Western blotting or an antibody-based detection method like ELISA or AlphaLISA™.
- Plot the amount of soluble protein as a function of temperature to generate a "melting curve".
- 6. Interpretation:



 A shift in the melting curve to a higher temperature for the drug-treated group compared to the vehicle-treated group indicates that the drug has bound to and stabilized the KRAS G12C protein, confirming target engagement.

Conclusion

Assessing KRAS G12C target engagement in vivo is a multifaceted process that can be approached using direct, indirect, invasive, and non-invasive methods. Mass spectrometry provides the most direct and quantitative measure of target occupancy. Western blotting for downstream markers like p-ERK offers a robust method to confirm the functional consequences of target inhibition. Non-invasive PET imaging allows for longitudinal assessment of target binding and metabolic response. Finally, CETSA can provide confirmatory evidence of target binding within the complex milieu of a tumor. The choice of method will depend on the specific research question, available resources, and the stage of drug development. A combination of these approaches will provide the most comprehensive understanding of a KRAS G12C inhibitor's activity in vivo.

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